molecular formula C10H18Br2O4Sn B14715433 Diethyl 3,3'-(dibromostannanediyl)dipropanoate CAS No. 18130-88-6

Diethyl 3,3'-(dibromostannanediyl)dipropanoate

Cat. No.: B14715433
CAS No.: 18130-88-6
M. Wt: 480.77 g/mol
InChI Key: PTIWIRPHGBUNII-UHFFFAOYSA-L
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Description

Diethyl 3,3’-(dibromostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin (Sn) atoms bonded to bromine (Br) and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(dibromostannanediyl)dipropanoate typically involves the reaction of diethyl malonate with dibromotin dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Diethyl 3,3’-(dibromostannanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(dibromostannanediyl)dipropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or alkoxide ions.

    Reduction Reactions: The compound can be reduced to form diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or THF.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products

    Substitution: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.

    Reduction: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.

    Oxidation: Formation of higher oxidation state tin compounds.

Scientific Research Applications

Diethyl 3,3’-(dibromostannanediyl)dipropanoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(dibromostannanediyl)dipropanoate involves the interaction of the tin center with various substrates. The tin atom can coordinate with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
  • Diethyl 3,3’-(dimethylstannanediyl)dipropanoate
  • Diethyl 3,3’-(diphenylstannanediyl)dipropanoate

Uniqueness

Diethyl 3,3’-(dibromostannanediyl)dipropanoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, and phenyl analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.

Properties

CAS No.

18130-88-6

Molecular Formula

C10H18Br2O4Sn

Molecular Weight

480.77 g/mol

IUPAC Name

ethyl 3-[dibromo-(3-ethoxy-3-oxopropyl)stannyl]propanoate

InChI

InChI=1S/2C5H9O2.2BrH.Sn/c2*1-3-5(6)7-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

PTIWIRPHGBUNII-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)CC[Sn](CCC(=O)OCC)(Br)Br

Origin of Product

United States

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